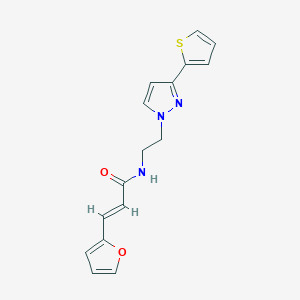

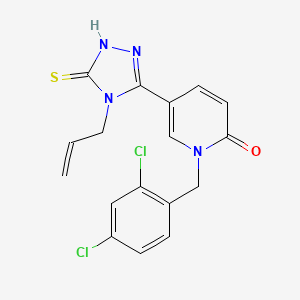

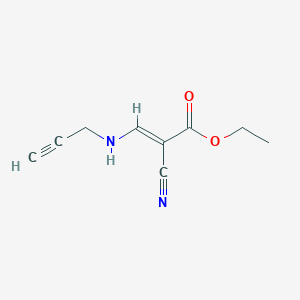

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide, also known as FTY720, is a synthetic compound that has been widely studied for its potential therapeutic uses in various diseases. It was first synthesized by chemical modification of a natural product, myriocin, which was isolated from the fungus Isaria sinclairii.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Heterocycle Formation

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo intramolecular cyclization, leading to the formation of complex heterocyclic structures such as dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans. These reactions typically occur in a water-ethanol medium, facilitated by potassium hydroxide, and the resulting structures depend on the substituents' relative positions on the furan ring. Such cyclization processes are essential for synthesizing annelated dihydrothieno[3,4-c]furan systems, which have potential applications in creating new materials with unique chemical and physical properties (Pevzner, 2021).

Antimicrobial and Anticancer Activities

Compounds bearing structural similarities to (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide have been explored for their biological activities. For instance, heteroaryl pyrazole derivatives synthesized from furan-2-yl and thiophen-2-yl moieties have shown promising antimicrobial properties against various bacteria and fungi. The biological activity is influenced by the Schiff base moiety attached to chitosan, demonstrating the potential of such compounds in developing new antimicrobial agents (Hamed et al., 2020). Additionally, chalcone derivatives with furan-2-yl and thiophen-2-yl backbones have been associated with significant anticancer activities, particularly against breast cancer cell lines. The cytotoxicity of these compounds underscores their potential in anticancer drug development, highlighting the importance of the chalcone backbone in medicinal chemistry (Zaki et al., 2018).

Enantioselective Synthesis

The enantioselective synthesis of derivatives of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been achieved using marine and terrestrial fungi. This green chemistry approach utilizes microwave radiation and filamentous fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, resulting in compounds with high enantiomeric excess. Such biocatalytic methods offer sustainable alternatives for synthesizing enantiomerically pure compounds, which are crucial in drug development and other applications requiring specific stereochemistry (Jimenez et al., 2019).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRVBOMKGFJRED-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)

![ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2567535.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)

![1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2567541.png)

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)